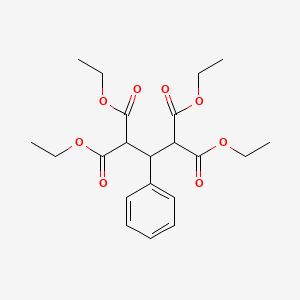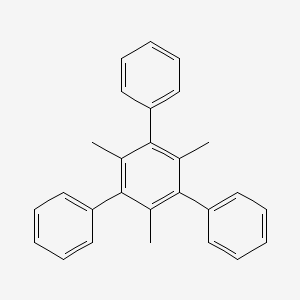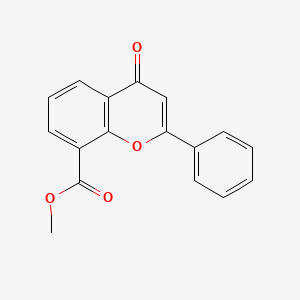
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is a synthetic organic compound belonging to the flavone family. It is characterized by a benzopyran ring system with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester group at the 8-position. This compound is known for its diverse applications in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form chalcone, which is then cyclized using an acid catalyst to yield the flavone core. The final step involves esterification with methanol to introduce the carboxylate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It serves as a lead compound in the development of drugs for treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.
Comparación Con Compuestos Similares
Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can be compared with other similar compounds, such as:
Flavoxate: A related compound used as a urinary tract spasmolytic.
Baicalin: A flavone glycoside with anti-inflammatory and antioxidant properties.
Quercetin: A flavonoid known for its wide range of biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Propiedades
Número CAS |
6608-24-8 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
methyl 4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)13-9-5-8-12-14(18)10-15(21-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
YIMDQJHRILUAHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
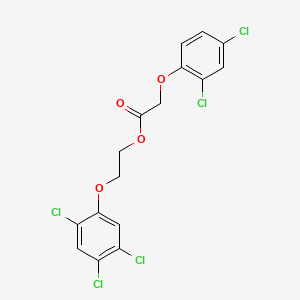

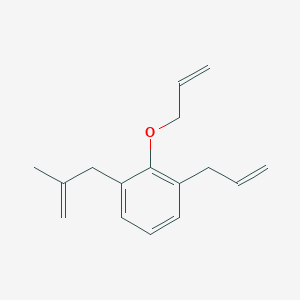
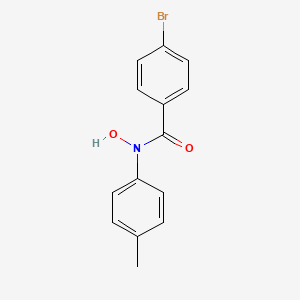


![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


